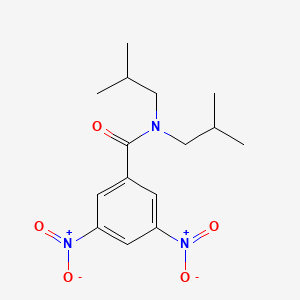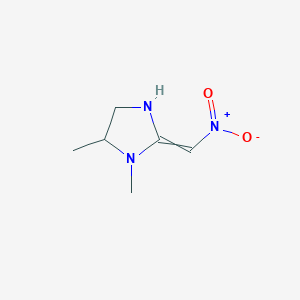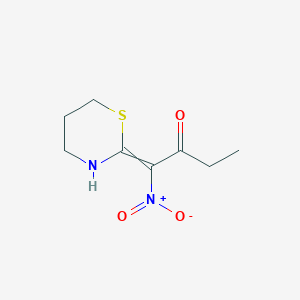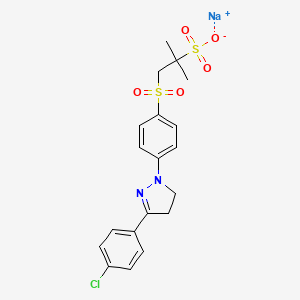
N,N-Diisobutyl-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diisobutyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C15H21N3O5 It is a derivative of benzamide, featuring two isobutyl groups and two nitro groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisobutyl-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of isobutyl groups. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 5 positions of the benzene ring. Subsequent alkylation with isobutyl bromide in the presence of a base such as potassium carbonate can yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
N,N-Diisobutyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl or aryl halides, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of N,N-Diisobutyl-3,5-diaminobenzamide.
Substitution: Formation of various N,N-dialkyl or N,N-diaryl-3,5-dinitrobenzamides.
Oxidation: Formation of N,N-Diisobutyl-3,5-dinitrobenzoic acid or other oxidized derivatives.
科学的研究の応用
N,N-Diisobutyl-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-Diisobutyl-3,5-dinitrobenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro groups can participate in redox reactions, while the isobutyl groups may influence the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
N,N-Diisobutyl-3,5-diaminobenzamide: A reduced form of the compound with amino groups instead of nitro groups.
N,N-Di-n-butyl-3,5-dinitrobenzamide: Similar structure but with n-butyl groups instead of isobutyl groups.
3,5-Dinitrobenzamide: Lacks the isobutyl groups, making it less lipophilic.
Uniqueness
N,N-Diisobutyl-3,5-dinitrobenzamide is unique due to the presence of both isobutyl and nitro groups, which confer distinct chemical and physical properties. The isobutyl groups enhance its lipophilicity, potentially improving its interaction with biological membranes, while the nitro groups provide sites for redox reactions and further chemical modifications.
特性
CAS番号 |
56808-98-1 |
|---|---|
分子式 |
C15H21N3O5 |
分子量 |
323.34 g/mol |
IUPAC名 |
N,N-bis(2-methylpropyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H21N3O5/c1-10(2)8-16(9-11(3)4)15(19)12-5-13(17(20)21)7-14(6-12)18(22)23/h5-7,10-11H,8-9H2,1-4H3 |
InChIキー |
GZFKKDAEBLDFED-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
![2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14622209.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14622216.png)


![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)

![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)




